Dicyclohexyl-(P-tolyl)-phosphine
CAS No.: 19966-99-5
VCID: VC20743974
Molecular Formula: C19H29P
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Dicyclohexyl-(P-tolyl)-phosphine, also known as dicyclohexyl-(4-methylphenyl)phosphane, is an organophosphorus compound with the chemical formula C Synthesis and ReactionsDicyclohexyl-(P-tolyl)-phosphine can be synthesized through various methods, often involving the reaction of chlorinated phosphines with cyclohexyl and p-tolyl groups. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Typical Reaction Scheme:
Applications in CatalysisDicyclohexyl-(P-tolyl)-phosphine is primarily used as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties allow it to stabilize various metal complexes, enhancing their reactivity and selectivity in catalytic processes. Notable Applications:
Research FindingsRecent studies have highlighted the following findings regarding Dicyclohexyl-(P-tolyl)-phosphine:
|
---|---|
CAS No. | 19966-99-5 |
Product Name | Dicyclohexyl-(P-tolyl)-phosphine |
Molecular Formula | C19H29P |
Molecular Weight | 288.4 g/mol |
IUPAC Name | dicyclohexyl-(4-methylphenyl)phosphane |
Standard InChI | InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 |
Standard InChIKey | NKVOVJOFRHVNKV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 |
Canonical SMILES | CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 |
PubChem Compound | 23496260 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume